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Abstract

1-Propanethiol (CsHsS) is a volatile organosulfur compound of significant interest in
atmospheric chemistry, materials science, and industrial applications such as the synthesis of
agrochemicals and flavorants.[1] Understanding its reactivity is crucial for predicting its
environmental fate, controlling its role in chemical synthesis, and developing applications in
surface science, such as the formation of self-assembled monolayers (SAMs). This technical
guide provides an in-depth overview of the theoretical models governing the reactivity of 1-
propanethiol. It covers gas-phase radical reactions, condensed-phase oxidation mechanisms,
and its complex interactions with metallic and semiconductor surfaces. The content integrates
guantitative data from computational studies, details of experimental protocols used to validate
theoretical models, and visual diagrams of key reaction pathways to offer a comprehensive
resource for researchers, scientists, and professionals in drug development.

Gas-Phase Reactivity Models

The gas-phase reactions of 1-propanethiol are fundamental to understanding its atmospheric
lifetime and combustion chemistry. Theoretical models in this area primarily focus on
interactions with highly reactive radical species.

Reactions with Atomic and Radical Species

Computational studies, often employing ab initio and Density Functional Theory (DFT)
methods, have elucidated the primary pathways for 1-propanethiol's degradation in the gas
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phase.[2][3]
Reaction with Chlorine Atoms (Cle)

Kinetic and theoretical studies have investigated the reaction between 1-propanethiol and
chlorine atoms.[4] The primary mechanism involves hydrogen abstraction, with two main
competing pathways:

» H-abstraction from the sulfhydryl group (-SH): This is generally the dominant pathway.[4]

o H-abstraction from the a-carbon (-CHz-): This pathway is nearly energetically equivalent to
the abstraction from the -SH group.[4]

The reaction kinetics were investigated using laser photolysis-resonance fluorescence over a
temperature range of 268-379 K.[4] Theoretical insights were gained through ab initio Moller—
Plesset second-order perturbation treatment (MP2) calculations with a 6-311G** basis set.[4]
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Caption: H-abstraction pathways from 1-propanethiol by a chlorine radical.

Reaction with Hydroxyl Radicals (*OH)
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The reaction with hydroxyl radicals is the primary removal mechanism for 1-propanethiol in
the troposphere. The vapor-phase reaction rate constant has been determined to be 4.83 x
10-11 cm3 molecule~t st at 25 °C.[5] This reaction leads to the formation of a propanethiyl
radical and water.

Fate of the Propanethiyl Radical (CHzCH2CH2Se)

Once formed, the propanethiyl radical (PTR) undergoes further reactions, primarily with
atmospheric oxygen (302). Computational studies on the atmospheric oxidation of related sulfur
compounds show that this reaction proceeds through the formation of a propylperoxy radical
adduct (RO2).[6][7] The major subsequent pathway is the unimolecular elimination of a
hydroperoxyl radical (HOz2) to form propanethial.[6][7]
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Caption: Atmospheric oxidation pathway of the propanethiyl radical.

Condensed-Phase and Solution Reactivity

In solution, the reactivity of 1-propanethiol is dominated by oxidation reactions, often leading
to the formation of disulfides.
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Oxidation by 2,6-Dichlorophenolindophenol

The kinetics of the oxidation of 1-propanethiol by 2,6-dichlorophenolindophenol have been
studied in a methanol-water medium.[8] The reaction follows second-order kinetics with respect
to the indophenol oxidant and first-order kinetics with respect to 1-propanethiol.[8] A proposed
mechanism consistent with the kinetic data suggests that the reaction proceeds through the
addition of a thiol molecule to an indophenol dimer.[8] The rate of this reaction is directly
proportional to the concentration of hydroxide ions [OH].[8]

Biochemical Oxidation

In biological systems, the catabolism of 1-propanethiol can be initiated by specific enzymes. In
Pseudomonas putida S-1, a propanethiol oxidoreductase (PTO), which is a flavin adenine
dinucleotide-dependent enzyme, plays a crucial role.[9] PTO catalyzes the initial degradation
step, oxidizing 1-propanethiol into propionaldehyde, hydrogen sulfide (H2S), and hydrogen
peroxide (H202).[9] This enzymatic pathway is vital for the microorganism's ability to use 1-
propanethiol as a carbon source.[9]
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Caption: Biochemical oxidation of 1-propanethiol by PTO enzyme.

Surface Chemistry and Adsorption Models

The interaction of 1-propanethiol with surfaces is critical for applications in nanotechnology
and electronics, particularly for the formation of SAMs. Theoretical models, predominantly
based on DFT, are essential for understanding these interactions at an atomic level.

Adsorption on Gold (Au(111)) Surfaces

DFT calculations have been used to investigate the adsorption of 1-propanethiol on Au(111)
surfaces, revealing the influence of surface defects like adatoms and vacancies.[10][11][12]

o Physisorption: The undissociated 1-propanethiol molecule is most stable when adsorbed at
an adatom site.[10][11]

o Chemisorption: The dissociative adsorption, which involves the cleavage of the S-H bond to
form a gold-thiolate bond, occurs preferentially at vacancy sites or protrusions formed by
adatom pairs.[10][11]

These findings suggest that the formation of thiolate SAMs is initiated preferentially at defect

sites such as step edges on the gold surface.[10][11]
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Caption: Preferential adsorption sites for 1-propanethiol on an Au(111) surface.

Adsorption and Decomposition on Semiconductor
Surfaces

The interaction of 1-propanethiol with semiconductor surfaces like Gallium Arsenide (GaAs)
and Gallium Phosphide (GaP) has also been modeled.

On a Ga-rich GaAs(100) surface, 1-propanethiol adsorbs dissociatively, forming a surface-
bound propanethiolate and a hydrogen atom.[13][14] Subsequent thermal decomposition can
proceed via several pathways:

» Recombinative Desorption: The propanethiolate and hydrogen recombine and desorb as
molecular 1-propanethiol.[13][14]

e C-S Bond Scission: The bond between carbon and sulfur breaks, yielding surface-bound
propyl species and elemental sulfur.[13][14]

e [B-Hydride Elimination: The propyl species can eliminate a hydrogen atom from the [3-carbon
to form and desorb propene.[13][14]

e Reductive Elimination: Surface propyl and hydrogen species can combine to form and
desorb propane.[13][14]

Similar mechanisms are observed on GaP(001) surfaces, where propanethiolate adsorbates
form at low temperatures (130 K), and further decomposition at higher temperatures (573 K)
leads to Ga-S-Ga and P-propyl species.[15]

Summary of Quantitative Data

The following tables summarize key quantitative data derived from theoretical and experimental
studies on 1-propanethiol reactivity.

Table 1: Gas-Phase Reaction Kinetic Data
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Temperature

Reactant Parameter Value ) Source
(3.97 £ 0.44) x
Arrhenius 10—** exp[(410
Cle . 268 - 379 [4]
Expression * 36)/T] cm?

molecule~* s

| *OH | Rate Constant (k) | 4.83 x 107t cm3 molecule~1s71| 298 (25 °C) |[5] |

Table 2: Thermochemical Data

Property Value Units Source
Enthalpy of Data available in

. kJ/mol [16]
Formation NIST WebBook

o Data available from
Proton Affinity ) kJ/mol [17]
various sources

| lonization Energy | Data available from various sources | eV |[17] |

Methodologies and Protocols

The theoretical models described are validated and complemented by sophisticated
experimental techniques.

Computational Methods

o Density Functional Theory (DFT): This is a quantum mechanical modeling method used to
investigate the electronic structure of many-body systems.[2][10][15] It is widely used to
calculate the geometries of reactants, transition states, and products, as well as reaction
energetics for surface adsorption and decomposition pathways.

e Ab initio Methods: These methods, such as Mdller—Plesset perturbation theory (MP2), are
based on first principles without the inclusion of empirical parameters.[2][4] They are
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employed for high-accuracy calculations of gas-phase reaction mechanisms and energetics.
For the reaction with Cl atoms, the 6-311G** basis set was used.[4]

Key Experimental Protocols

o Laser Photolysis-Resonance Fluorescence: This technique is used to measure the kinetics
of gas-phase radical reactions. A laser pulse (photolysis) creates a specific radical (e.g., Cls).
The concentration of this radical is then monitored over time by observing its fluorescence
when excited by a resonant light source. The rate of decay of the fluorescence signal in the
presence of a reactant (1-propanethiol) allows for the determination of the reaction rate
constant.[4]

e Scanning Tunneling Microscopy (STM): STM is a surface analysis technique that provides
real-space images of surfaces at the atomic level. In the study of 1-propanethiol on
GaP(001), STM was used to visualize the specific binding sites and structures of the
adsorbed propanethiolate molecules, providing direct validation for DFT-calculated
geometries.[15]

o X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative
spectroscopic technique that measures the elemental composition, empirical formula,
chemical state, and electronic state of the elements within a material. It was used to identify
the chemical nature of sulfur, gallium, and phosphorus on the GaP and GaAs surfaces
before and after the adsorption and decomposition of 1-propanethiol.[13][14][15]

o Temperature Programmed Desorption (TPD): In TPD experiments, a surface covered with an
adsorbate (like 1-propanethiol) is heated at a controlled rate. A mass spectrometer is used
to monitor the species that desorb from the surface as a function of temperature. The
resulting spectra reveal the identity of the desorbed products and the temperatures at which
they desorb, providing crucial information about surface reaction pathways, intermediates,
and activation energies for desorption and decomposition.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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